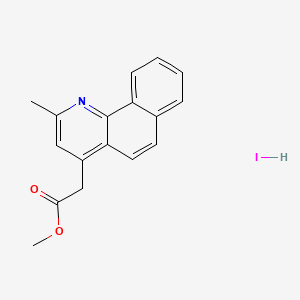
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
Scientific Research Applications
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methyl-, methyl ester: This compound has a similar ester functional group but lacks the quinoline ring structure.
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: This compound also contains a benzoic acid derivative but with different substituents and lacks the quinoline ring.
Uniqueness
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100749-53-9 |
|---|---|
Molecular Formula |
C17H16INO2 |
Molecular Weight |
393.22 g/mol |
IUPAC Name |
methyl 2-(2-methylbenzo[h]quinolin-4-yl)acetate;hydroiodide |
InChI |
InChI=1S/C17H15NO2.HI/c1-11-9-13(10-16(19)20-2)15-8-7-12-5-3-4-6-14(12)17(15)18-11;/h3-9H,10H2,1-2H3;1H |
InChI Key |
VJDDNMAOTDWKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)CC(=O)OC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















